molecular formula C13H26ClN B13474189 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

Cat. No.: B13474189
M. Wt: 231.80 g/mol
InChI Key: ISOSCEVXGWSXQB-UHFFFAOYSA-N
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Description

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl and a molecular weight of 231.805 g/mol This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings share a single atom The spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[5.5]undecane core. Subsequent reactions introduce the ethan-1-amine group, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially affecting their function. The ethan-1-amine group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure combined with the ethan-1-amine group.

Biological Activity

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride, with the CAS number 2758004-83-8, is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₂₆ClN
Molecular Weight231.80 g/mol
CAS Number2758004-83-8
IUPAC Name2-spiro[5.5]undecan-3-ylethanamine; hydrochloride

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, particularly in the context of neuropharmacology and metabolic disorders.

1. Neuropharmacological Effects
Studies on similar spiro compounds suggest potential applications in treating neurological disorders. For instance, spiro[5.5]undecane derivatives have been shown to influence neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .

2. Metabolic Disorders
The compound's structural similarity to other bioactive molecules indicates possible roles in obesity and metabolic syndrome treatment. Research highlights that spiro compounds can modulate metabolic pathways, potentially aiding in weight management and metabolic regulation .

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from studies on related compounds:

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes involved in metabolic processes, suggesting a role in regulating energy balance and lipid metabolism .

Case Studies

Several studies have explored the biological activity of spiro compounds:

Case Study 1: Obesity Treatment
A study investigated the effects of a spiro compound on weight loss in animal models. The results indicated a significant reduction in body weight and fat mass, attributed to enhanced energy expenditure and altered lipid metabolism .

Case Study 2: Pain Management
Another study assessed the analgesic properties of spiro compounds similar to this compound. The findings revealed that these compounds could reduce pain perception through modulation of pain pathways, suggesting potential for developing new analgesics .

Properties

Molecular Formula

C13H26ClN

Molecular Weight

231.80 g/mol

IUPAC Name

2-spiro[5.5]undecan-3-ylethanamine;hydrochloride

InChI

InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H

InChI Key

ISOSCEVXGWSXQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(CC2)CCN.Cl

Origin of Product

United States

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